Aldh1A1-IN-2

Description

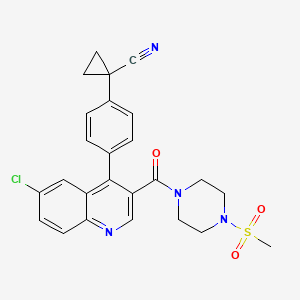

Structure

2D Structure

Properties

Molecular Formula |

C25H23ClN4O3S |

|---|---|

Molecular Weight |

495.0 g/mol |

IUPAC Name |

1-[4-[6-chloro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile |

InChI |

InChI=1S/C25H23ClN4O3S/c1-34(32,33)30-12-10-29(11-13-30)24(31)21-15-28-22-7-6-19(26)14-20(22)23(21)17-2-4-18(5-3-17)25(16-27)8-9-25/h2-7,14-15H,8-13H2,1H3 |

InChI Key |

MIVWUIQZCQTJER-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2C4=CC=C(C=C4)C5(CC5)C#N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Aldh1A1-IN-2: A Technical Guide to Target Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde dehydrogenase 1A1 (ALDH1A1), a critical enzyme in cellular detoxification and retinoic acid signaling, has emerged as a compelling target for therapeutic intervention in oncology, inflammation, and metabolic diseases. The development of potent and selective inhibitors is paramount to achieving desired therapeutic outcomes while minimizing off-target effects. Aldh1A1-IN-2, identified as compound 295 in patent WO2019089626A1, is a potent inhibitor of ALDH1A1. This technical guide provides an in-depth overview of the methodologies and conceptual frameworks for assessing the target selectivity of ALDH1A1 inhibitors, using this compound as a focal point. Due to the limited publicly available quantitative selectivity data for this compound, this guide will utilize illustrative data from other well-characterized selective ALDH1A1 inhibitors to demonstrate the principles of selectivity profiling.

Target Selectivity Profile of a Selective ALDH1A1 Inhibitor

A comprehensive understanding of a compound's selectivity is crucial for its development as a therapeutic agent. This involves assessing its potency against the primary target, ALDH1A1, in comparison to other related enzymes, particularly other ALDH isoforms. The following table presents a representative selectivity profile for a hypothetical highly selective ALDH1A1 inhibitor, illustrating the type of data necessary for a thorough evaluation.

| Target Enzyme | IC50 (nM) | Fold Selectivity vs. ALDH1A1 |

| ALDH1A1 | 15 | 1 |

| ALDH1A2 | >10,000 | >667 |

| ALDH1A3 | 850 | 57 |

| ALDH1B1 | >10,000 | >667 |

| ALDH2 | 2,500 | 167 |

| ALDH3A1 | >10,000 | >667 |

| ALDH4A1 | >10,000 | >667 |

| ALDH5A1 | >10,000 | >667 |

Note: The data presented in this table is illustrative and does not represent actual data for this compound. It is based on profiles of other known selective ALDH1A1 inhibitors to demonstrate the concept of a selectivity panel.

Experimental Protocols

Accurate and reproducible experimental design is the bedrock of a reliable selectivity assessment. Below are detailed methodologies for key experiments cited in the evaluation of ALDH1A1 inhibitors.

In Vitro Enzyme Inhibition Assay (Fluorometric)

This assay quantitatively determines the potency of an inhibitor against a panel of purified recombinant ALDH enzymes.

Materials:

-

Purified recombinant human ALDH1A1, ALDH1A2, ALDH1A3, ALDH2, ALDH3A1, etc.

-

NAD(P)+ (cofactor)

-

Aldehyde substrate (e.g., propionaldehyde for ALDH1A1/2, benzaldehyde for ALDH3A1)

-

Assay buffer: 50 mM sodium pyrophosphate (pH 8.0), 1 mM EDTA

-

Test compound (e.g., this compound) dissolved in DMSO

-

384-well black, flat-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

In a 384-well plate, add the assay buffer, NAD(P)+, and the diluted test compound.

-

Add the ALDH enzyme to each well to initiate a pre-incubation period (typically 15 minutes at room temperature) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the aldehyde substrate.

-

Immediately begin kinetic monitoring of the increase in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) at 37°C for 15-30 minutes.

-

Calculate the initial reaction velocity (V) from the linear portion of the fluorescence curve.

-

Determine the percent inhibition for each compound concentration relative to a DMSO control.

-

Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

Cancer cell line with endogenous ALDH1A1 expression (e.g., OVCAR-3)

-

Cell culture medium and supplements

-

Test compound (e.g., this compound)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Western blotting reagents and equipment

-

Primary antibody against ALDH1A1

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Culture cells to ~80% confluency.

-

Treat the cells with the test compound at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration.

-

Analyze the levels of soluble ALDH1A1 in each sample by Western blotting.

-

Quantify the band intensities and plot the fraction of soluble ALDH1A1 as a function of temperature for both vehicle- and compound-treated samples to generate melting curves. A shift in the melting curve to higher temperatures indicates target stabilization by the compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is essential for clarity and understanding. The following diagrams, rendered in Graphviz DOT language, illustrate key aspects of ALDH1A1 biology and inhibitor characterization.

Caption: ALDH1A1 signaling pathways.

Caption: ALDH1A1 inhibitor discovery workflow.

The Role of Aldh1A1-IN-2 in Modulating the Retinoic Acid Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldehyde dehydrogenase 1A1 (ALDH1A1), a critical enzyme in the retinoic acid (RA) signaling pathway, has emerged as a significant target in various therapeutic areas, including oncology and metabolic diseases. This document provides a comprehensive technical overview of Aldh1A1-IN-2, a potent inhibitor of ALDH1A1, and its interaction with the retinoic acid pathway. We will delve into the mechanism of action, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the signaling cascade and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of ALDH1A1 and the development of related therapeutics.

Introduction to the Retinoic Acid Pathway and ALDH1A1

The retinoic acid (RA) signaling pathway plays a pivotal role in a myriad of biological processes, including embryonic development, cell differentiation, proliferation, and apoptosis.[1][2] The central molecule in this pathway, all-trans-retinoic acid (atRA), is a potent signaling molecule derived from vitamin A (retinol). The synthesis of atRA is a two-step oxidation process. First, retinol is reversibly oxidized to retinaldehyde. Subsequently, retinaldehyde is irreversibly oxidized to retinoic acid, a reaction catalyzed by aldehyde dehydrogenases (ALDHs).[1]

The ALDH superfamily comprises 19 isozymes with diverse physiological functions.[3] Within this family, ALDH1A1, also known as retinaldehyde dehydrogenase 1 (RALDH1), is a key enzyme responsible for the synthesis of retinoic acid in various tissues.[3][4] Dysregulation of ALDH1A1 activity has been implicated in the pathophysiology of numerous diseases, including cancer, where it is often associated with cancer stem cells and chemoresistance.[3] Consequently, the development of specific ALDH1A1 inhibitors is an area of intense research for novel therapeutic interventions.

This compound: A Potent Inhibitor of ALDH1A1

This compound is a potent and specific inhibitor of the ALDH1A1 enzyme.[5][6][7] By blocking the catalytic activity of ALDH1A1, this compound effectively reduces the intracellular synthesis of retinoic acid from retinaldehyde. This targeted inhibition allows for the precise modulation of the retinoic acid signaling pathway, making this compound a valuable tool for studying the biological functions of ALDH1A1 and a potential therapeutic agent.

Mechanism of Action

This compound functions as a direct inhibitor of the ALDH1A1 enzyme. While the precise binding mode is not extensively detailed in the public domain, it is understood to competitively or non-competitively bind to the enzyme, preventing the substrate (retinaldehyde) from accessing the active site. This inhibition leads to an accumulation of retinaldehyde and a subsequent decrease in the production of retinoic acid, thereby attenuating the downstream signaling events mediated by RA receptors (RARs) and retinoid X receptors (RXRs).

Quantitative Data

| Compound | Target | Activity (IC50) | Reference |

| This compound | ALDH1A1 | Potent inhibitor (Specific IC50 not publicly available) | [5][6][7] |

| Selective ALDH1A1 Inhibitors (General Class) | ALDH1A1 | 0.02–0.80 μM | [8][9] |

Table 1: Quantitative Data for ALDH1A1 Inhibitors

Retinoic Acid Signaling Pathway

The canonical retinoic acid signaling pathway is initiated by the cellular uptake of retinol. Inside the cell, retinol is converted to retinoic acid, which then translocates to the nucleus and binds to RAR/RXR heterodimers. This complex then binds to Retinoic Acid Response Elements (RAREs) on the DNA, modulating the transcription of target genes.

Caption: Retinoic Acid Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on the retinoic acid pathway.

In Vitro ALDH1A1 Enzyme Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound on purified ALDH1A1 enzyme.[10][11][12]

Materials:

-

Purified recombinant human ALDH1A1 enzyme

-

This compound

-

Propionaldehyde (substrate for ALDH1A1) or Benzaldehyde (substrate for ALDH3A1)

-

NAD+ (cofactor)

-

Assay Buffer: 50 mM Sodium Pyrophosphate or 100 mM Sodium Phosphate, pH 7.5

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Purified ALDH1A1 enzyme (final concentration typically 100-200 nM)

-

NAD+ (final concentration typically 200 µM)

-

This compound at various concentrations (or vehicle control)

-

-

Incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate (e.g., propionaldehyde at a final concentration of 100 µM).

-

Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

ALDEFLUOR™ Assay for Cellular ALDH Activity

The ALDEFLUOR™ assay is a flow cytometry-based method to identify and quantify cell populations with high ALDH enzyme activity.[13][14][15][16][17]

Materials:

-

ALDEFLUOR™ Kit (STEMCELL Technologies)

-

Cells of interest (e.g., cancer cell lines)

-

This compound

-

DEAB (diethylaminobenzaldehyde), a general ALDH inhibitor provided in the kit

-

Flow cytometer

Procedure:

-

Harvest and wash the cells, then resuspend them in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.

-

Prepare two tubes for each sample: a "test" tube and a "control" tube.

-

To the "control" tube, add DEAB to inhibit ALDH activity.

-

Add the activated ALDEFLUOR™ substrate (BAAA) to the "test" tube.

-

To assess the effect of this compound, prepare an additional "test" tube and pre-incubate the cells with the desired concentration of this compound before adding the ALDEFLUOR™ substrate.

-

Incubate all tubes at 37°C for 30-60 minutes, protected from light.

-

Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in ALDEFLUOR™ Assay Buffer.

-

Analyze the cells by flow cytometry, detecting the fluorescent product in the green channel (e.g., FITC).

-

The ALDH-positive population is identified as the brightly fluorescent cells in the "test" sample that are absent or significantly reduced in the "control" (DEAB-treated) sample. The effect of this compound is quantified by the reduction in the percentage of ALDH-positive cells.

Quantitative Analysis of Retinoic Acid by LC-MS/MS

This protocol outlines a method for the sensitive and accurate quantification of retinoic acid and its metabolites in biological samples (e.g., cell lysates, plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19][20][21][22]

Materials:

-

Biological sample (cell lysate, plasma, tissue homogenate)

-

Internal standard (e.g., deuterated retinoic acid)

-

Extraction solvent (e.g., acetonitrile, hexane, or methyl-tert-butyl ether)

-

LC-MS/MS system (e.g., Vanquish LC coupled to a TSQ Endura Triple Quadrupole MS)

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

Add the internal standard.

-

Perform protein precipitation by adding a cold organic solvent like acetonitrile.

-

Alternatively, perform liquid-liquid extraction using a solvent like hexane or methyl-tert-butyl ether.

-

Vortex and centrifuge to separate the layers or pellet the protein.

-

Collect the organic layer or supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the analytes using a C18 column with a gradient elution (e.g., water and methanol with 0.1% formic acid).

-

Detect and quantify the analytes using the mass spectrometer in Selected Reaction Monitoring (SRM) mode.

-

Monitor specific precursor-to-product ion transitions for retinoic acid and the internal standard.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of retinoic acid.

-

Calculate the concentration of retinoic acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of an ALDH1A1 inhibitor like this compound.

Caption: A typical experimental workflow for the evaluation of this compound.

Conclusion

This compound represents a valuable chemical tool for the scientific community to investigate the intricate roles of ALDH1A1 and the retinoic acid signaling pathway in health and disease. Its potency and specificity make it a promising candidate for further preclinical and potentially clinical development. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to design and execute robust studies aimed at elucidating the therapeutic potential of targeting ALDH1A1. As our understanding of the complexities of the retinoic acid pathway continues to grow, so too will the importance of selective inhibitors like this compound in advancing novel therapeutic strategies.

References

- 1. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 3. oncotarget.com [oncotarget.com]

- 4. ALDH1A1 aldehyde dehydrogenase 1 family member A1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. AID 1342996 - Inhibiton Assay: IC50 values were determined for CB29 and its analogs using propionaldehyde as the substrate for ALDH1A1 and ALDH2 or benzaldehyde as the substrate for ALDH3A1. The assays were performed on a Beckman DU-640 spectrophotometer at various concentrations of inhibitors ranging from 50 nM to 250 μM following a 1 minute pre-incubation. There was no pre-incubation time-dependence to the inhibition. All reactions were initiated by the addition of the aldehyde substrate. The inhibition curves were fit to the Logistic four parameter IC50 equation using the SigmaPlot (v11, StatSys). We characterized the mode of inhibition using steady-state kinetics through co-variation of inhibitor and substrate concentrations. The steady state kinetic measurements were performed in 100 mM Na2HPO4 buffer, pH 7.5. The reaction mixture contained 10 nM ALDH3A1, varied benzaldehyde (50 μM-800 μM; fixed NADP+, 1.5 mM) and varied inhibitor concentrations. In all casesâincluding the control reactions lacking inhibitors, the final reaction mixture contained 2% (v/v) DMSO. The reaction was initiated by addition of substrate and the initial rate of product formation was determined on a Beckman DU-640. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Aldefluor assay and cell sorting [bio-protocol.org]

- 14. stemcell.com [stemcell.com]

- 15. Identification of cancer-type specific expression patterns for active aldehyde dehydrogenase (ALDH) isoforms in ALDEFLUOR assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. scispace.com [scispace.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. sciex.com [sciex.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

Therapeutic Potential of Aldh1A1-IN-2: A Technical Guide for Researchers

For Research Use Only. Not for use in humans.

Introduction

Aldehyde dehydrogenase 1A1 (ALDH1A1), a critical enzyme in the metabolism of aldehydes, has emerged as a significant therapeutic target in oncology, metabolic disorders, and inflammatory diseases.[1][2][3] Elevated ALDH1A1 activity is a hallmark of cancer stem cells (CSCs) and is associated with tumor progression, drug resistance, and poor patient prognosis.[4][5] In metabolic diseases, ALDH1A1 plays a role in adipogenesis and diet-induced obesity.[6] this compound is a potent and specific inhibitor of the ALDH1A1 enzyme, showing promise for therapeutic intervention in these disease areas.[2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, potential therapeutic applications, and detailed experimental protocols for its evaluation.

Core Concepts and Mechanism of Action

This compound functions as a direct inhibitor of the ALDH1A1 enzyme.[2] ALDH1A1 is responsible for the oxidation of retinaldehyde to retinoic acid (RA), a key signaling molecule that regulates gene expression related to cell differentiation, proliferation, and apoptosis.[5][7] By inhibiting ALDH1A1, this compound disrupts RA signaling, which can have profound effects on both normal and pathological cellular processes.

In the context of cancer, the inhibition of ALDH1A1 by this compound is hypothesized to target the CSC population. CSCs are a subpopulation of tumor cells that possess self-renewal capabilities and are thought to be responsible for tumor initiation, metastasis, and recurrence.[4] High ALDH1A1 activity is a distinguishing feature of CSCs in various cancers, including breast, lung, and prostate cancer.[8][9][10] By depleting RA within CSCs, this compound may induce differentiation, sensitize them to conventional chemotherapies, and ultimately reduce their tumorigenic potential.

In metabolic diseases such as obesity, ALDH1A1 is involved in the differentiation of preadipocytes into mature fat cells.[6] Studies with knockout mice have shown that a deficiency in ALDH1A1 protects against diet-induced obesity.[11] Therefore, by blocking ALDH1A1 activity, this compound has the potential to modulate adipogenesis and mitigate weight gain.[6]

Quantitative Data Presentation

While specific quantitative data for this compound is primarily detailed in patent literature (WO2019089626A1, compound 295), the following table presents a comparative summary of publicly available data for other known ALDH1A1 inhibitors to provide a context for its potential potency and selectivity.[1][12]

| Inhibitor | Target(s) | IC50 (ALDH1A1) | IC50 (Other Isoforms) | Mechanism of Action | Reference(s) |

| This compound | ALDH1A1 | Data pending public release (potent inhibitor) | Data pending public release | Direct Inhibition | [2] |

| CM037 | ALDH1A1 | 4.6 ± 0.8 µM | ALDH1A3 inhibited ~20% at 20 µM | Competitive | [12] |

| N42 | ALDH1A1 | 0.023 µM | ALDH1A2: 18 µM (800-fold selective) | Irreversible | [7][13] |

| KS100 | ALDH1A1, ALDH2, ALDH3A1 | 230 nM | ALDH2: 1542 nM, ALDH3A1: 193 nM | Not Specified | [1] |

| KS106 | ALDH1A1, ALDH2, ALDH3A1 | 334 nM | ALDH2: 2137 nM, ALDH3A1: 360 nM | Not Specified | [1] |

| Aldi-2 | ALDH1A1, ALDH2, ALDH3A1 | 2.5 µM | ALDH2: 6.4 µM, ALDH3A1: 1.9 µM | Covalent | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.

In Vitro ALDH1A1 Enzyme Inhibition Assay

This protocol is adapted from established methods for measuring ALDH1A1 inhibition.[13][14]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human ALDH1A1 enzyme.

Materials:

-

Purified recombinant human ALDH1A1 enzyme

-

This compound

-

NAD+

-

Propionaldehyde (or other suitable ALDH1A1 substrate)

-

Assay buffer: 50 mM Sodium Pyrophosphate, pH 8.0

-

96-well clear bottom microplates

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer containing NAD+ (final concentration 2 mM).

-

Add 10 µL of the this compound serial dilutions to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Add 20 µL of purified ALDH1A1 enzyme (final concentration ~100 nM) to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of the substrate (e.g., propionaldehyde, final concentration 100 µM).

-

Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10 minutes, which corresponds to the production of NADH.

-

Calculate the initial reaction rates (V0) from the linear portion of the absorbance curve.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based ALDEFLUOR™ Assay for ALDH Activity

This protocol utilizes the ALDEFLUOR™ kit to measure ALDH activity in live cells and assess the inhibitory effect of this compound.[11][15]

Objective: To evaluate the ability of this compound to inhibit ALDH activity in a cancer cell line known to have high ALDH1A1 expression (e.g., SKOV3, A549).

Materials:

-

Cancer cell line with high ALDH1A1 expression

-

ALDEFLUOR™ Assay Kit (STEMCELL Technologies)

-

This compound

-

Cell culture medium and supplements

-

Flow cytometer

Procedure:

-

Culture the selected cancer cell line to ~80% confluency.

-

Harvest and resuspend the cells at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.

-

Prepare a range of concentrations of this compound.

-

For each condition, add the desired concentration of this compound to 1 mL of the cell suspension and incubate for 30 minutes at 37°C.

-

Prepare the ALDEFLUOR™ reagent (BAAA, BODIPY™-aminoacetaldehyde) according to the manufacturer's instructions.

-

To each tube, add 5 µL of the activated ALDEFLUOR™ reagent.

-

Immediately transfer 0.5 mL of the cell suspension to a control tube containing 5 µL of the ALDH inhibitor DEAB (diethylaminobenzaldehyde), provided in the kit.

-

Incubate all tubes for 30-60 minutes at 37°C, protected from light.

-

Centrifuge the cells and resuspend them in 0.5 mL of ALDEFLUOR™ Assay Buffer.

-

Analyze the cells by flow cytometry. The ALDH-positive population will be identified as the brightly fluorescent cells that are diminished in the DEAB-treated control sample.

-

Quantify the percentage of ALDH-positive cells for each this compound concentration and determine the dose-dependent inhibition of ALDH activity.

In Vivo Mouse Model of Diet-Induced Obesity

This protocol is based on established models for evaluating anti-obesity therapeutics.[6][13]

Objective: To assess the efficacy of this compound in preventing or reversing diet-induced obesity in a mouse model.

Materials:

-

C57BL/6J mice (male, 6-8 weeks old)

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

Standard chow diet

-

This compound

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Metabolic cages

-

Equipment for measuring body weight, body composition (e.g., DEXA or MRI), and food intake.

Procedure:

-

Acclimatize mice for one week on a standard chow diet.

-

Induce obesity by feeding the mice a high-fat diet for 8-12 weeks. A control group will remain on the standard chow diet.

-

After the induction period, randomize the obese mice into two groups: one receiving the vehicle and the other receiving this compound.

-

Administer this compound or vehicle daily via oral gavage at a predetermined dose.

-

Monitor body weight and food intake weekly.

-

At the end of the treatment period (e.g., 4-8 weeks), measure body composition.

-

Perform a glucose tolerance test (GTT) and an insulin tolerance test (ITT) to assess metabolic function.

-

House a subset of mice in metabolic cages to measure energy expenditure, respiratory exchange ratio (RER), and physical activity.

-

At the end of the study, collect tissues (e.g., adipose tissue, liver) for histological analysis and gene expression studies (e.g., markers of adipogenesis and inflammation).

-

Analyze the data to determine the effect of this compound on body weight, adiposity, glucose homeostasis, and energy expenditure.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound.

Caption: The ALDH1A1-Retinoic Acid signaling pathway and the inhibitory action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. glpbio.com [glpbio.com]

- 5. SmallMolecules.com | this compound (1 mg) from targetmol | SmallMolecules.com [smallmolecules.com]

- 6. Pharmacological inhibition of ALDH1A enzymes suppresses weight gain in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet-induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How to conjugate the stemness marker ALDH1A1 with tumor angiogenesis, progression, and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oncotarget.com [oncotarget.com]

A Technical Guide to Aldh1A1-IN-2 for Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response implicated in a wide range of pathologies, from autoimmune disorders to neurodegenerative diseases and cancer. The aldehyde dehydrogenase 1 family, member A1 (ALDH1A1), has emerged as a significant regulator of inflammatory processes. ALDH1A1 is a critical enzyme in the synthesis of retinoic acid (RA), a metabolite of vitamin A that plays a pivotal role in immune modulation. Inhibition of ALDH1A1 presents a promising therapeutic strategy for a variety of inflammatory conditions. Aldh1A1-IN-2 is a potent and specific inhibitor of ALDH1A1, making it a valuable tool for investigating the role of this enzyme in inflammation and for the development of novel anti-inflammatory therapeutics. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, relevant experimental protocols, and associated signaling pathways.

Core Concepts: ALDH1A1 in Inflammation

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for detoxifying both endogenous and exogenous aldehydes.[1] ALDH1A1, a cytosolic isoenzyme, is particularly important for its role in converting retinal to retinoic acid.[1] Retinoic acid is a key signaling molecule that regulates gene expression involved in cell differentiation, proliferation, and immune function.[1] Dysregulation of RA signaling has been linked to inflammatory and autoimmune diseases. By controlling the synthesis of RA, ALDH1A1 can influence the activity of various immune cells, including macrophages, and modulate the production of inflammatory mediators.[2]

This compound: A Potent Inhibitor for Research

This compound is a small molecule inhibitor identified as a potent antagonist of ALDH1A1 enzymatic activity.[3] Originally disclosed in patent WO2019089626A1 as compound 295, it is now commercially available for research purposes.[3][4] Its high potency and availability make it a valuable chemical probe for elucidating the precise functions of ALDH1A1 in inflammatory signaling and for validating ALDH1A1 as a therapeutic target.

Quantitative Data

The following table summarizes the available quantitative data for this compound. At present, publicly available data is primarily focused on its direct enzymatic inhibition of ALDH1A1. Further research is required to establish its efficacy in cell-based and in vivo models of inflammation.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 (ALDH1A1) | 9 nM | Human | Enzymatic Assay | Patent WO2019089626A1 |

Signaling Pathways

The inhibition of ALDH1A1 by this compound directly impacts the retinoic acid (RA) signaling pathway, which has significant downstream consequences on inflammatory responses. A key aspect of this is the interplay with the NF-κB signaling cascade, a central regulator of inflammation.

Experimental Workflows

The following diagram outlines a typical workflow for screening and validating ALDH1A1 inhibitors for their anti-inflammatory properties.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are representative protocols that can be adapted for use with this inhibitor.

ALDH1A1 Enzyme Inhibition Assay

This protocol is based on the general method described in patent WO2019089626A1 to determine the IC50 value of an ALDH1A1 inhibitor.

Materials:

-

Recombinant human ALDH1A1 enzyme

-

NAD+

-

Aldehyde substrate (e.g., retinal or a surrogate substrate)

-

This compound

-

Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound to create a range of concentrations for IC50 determination.

-

In a 96-well plate, add the assay buffer, NAD+, and the various concentrations of this compound.

-

Add the ALDH1A1 enzyme to each well and incubate for a pre-determined time at room temperature.

-

Initiate the reaction by adding the aldehyde substrate.

-

Immediately measure the rate of NADH production by monitoring the increase in absorbance at 340 nm over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro Macrophage Activation and Cytokine Analysis

This protocol describes how to assess the effect of this compound on pro-inflammatory cytokine production in macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or THP-1) or primary macrophages

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

This compound

-

ELISA kits for TNF-α and IL-6

-

Reagents for RNA extraction and qRT-PCR

Procedure:

-

Culture macrophages in appropriate cell culture plates.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the macrophages with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include a vehicle control (no LPS, no inhibitor) and a positive control (LPS, no inhibitor).

-

After an appropriate incubation period (e.g., 6-24 hours), collect the cell culture supernatant and lyse the cells for RNA extraction.

-

Measure the concentration of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.

-

Quantify the mRNA expression levels of Tnf and Il6 in the cell lysates using qRT-PCR.

-

Analyze the data to determine the effect of this compound on LPS-induced cytokine production at both the protein and mRNA levels.

In Vivo Model of Inflammation: Collagen-Induced Arthritis (CIA) in Mice

This protocol provides a framework for evaluating the therapeutic potential of this compound in a preclinical model of rheumatoid arthritis.

Materials:

-

DBA/1 mice

-

Bovine type II collagen

-

Complete and Incomplete Freund's Adjuvant (CFA and IFA)

-

This compound formulated for in vivo administration

-

Calipers for measuring paw thickness

-

Histology reagents

Procedure:

-

Induce arthritis in DBA/1 mice by immunization with bovine type II collagen emulsified in CFA, followed by a booster immunization with collagen in IFA 21 days later.

-

Once clinical signs of arthritis appear (e.g., paw swelling and redness), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

Monitor the mice regularly for clinical signs of arthritis, including paw swelling (measured with calipers) and a clinical score based on the severity of inflammation in each paw.

-

At the end of the study, collect blood samples for serum cytokine analysis and harvest the paws for histological evaluation of joint inflammation, cartilage destruction, and bone erosion.

-

Analyze the data to determine if treatment with this compound ameliorates the signs and symptoms of arthritis in the CIA model.

Conclusion

This compound is a potent and valuable research tool for investigating the role of ALDH1A1 in inflammation. Its high specificity allows for the targeted exploration of the ALDH1A1-retinoic acid signaling axis in various inflammatory contexts. The experimental protocols provided in this guide offer a starting point for researchers to design and execute studies aimed at further elucidating the therapeutic potential of ALDH1A1 inhibition. As our understanding of the intricate role of ALDH1A1 in immunity and inflammation grows, inhibitors like this compound will be instrumental in translating this knowledge into novel therapeutic strategies for a host of inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for Aldh1A1-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme in cellular detoxification and the biosynthesis of retinoic acid, a key regulator of cell differentiation and proliferation.[1] Elevated ALDH1A1 activity is a hallmark of cancer stem cells and is associated with therapeutic resistance in various cancers. Aldh1A1-IN-2 is a potent and specific inhibitor of ALDH1A1, showing potential as a valuable tool for cancer research and the development of novel therapeutics.[2][3][4][5] This document provides detailed protocols for the experimental application of this compound in biochemical and cell-based assays to assess its inhibitory effects on ALDH1A1.

Mechanism of Action

This compound acts as a potent inhibitor of the ALDH1A1 enzyme.[2][3][4][5] ALDH1A1 catalyzes the oxidation of retinaldehyde to retinoic acid. By inhibiting ALDH1A1, this compound disrupts the retinoic acid signaling pathway, which can impact cancer stem cell maintenance and sensitize cancer cells to conventional therapies. The primary mechanism of ALDH1A1 and its role in the retinoic acid signaling pathway is depicted below.

Caption: ALDH1A1 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

| Inhibitor | ALDH1A1 IC50 | ALDH2 IC50 | ALDH3A1 IC50 | Reference |

| KS106 | 334 nM | 2137 nM | 360 nM | [6] |

| KS100 | 230 nM | 1542 nM | 193 nM | [6] |

| Aldi-2 | 2.5 µM | 6.4 µM | 1.9 µM | [6] |

| DEAB | ~60 nM | Potent inhibitor | Not specified | [7] |

| CM37 | Ki of 300 nM | Minimal inhibition up to 20 µM | Minimal inhibition up to 20 µM | [8] |

Experimental Protocols

Biochemical Assay: ALDH1A1 Dehydrogenase Activity Inhibition

This protocol is adapted from established methods for measuring ALDH1A1 dehydrogenase activity and its inhibition.[7][9]

Objective: To determine the in vitro inhibitory effect of this compound on the enzymatic activity of purified human ALDH1A1.

Principle: The dehydrogenase activity of ALDH1A1 is measured by monitoring the production of NADH from NAD+ at 340 nm.

Materials:

-

Purified recombinant human ALDH1A1 protein

-

This compound

-

NAD+

-

Propionaldehyde (substrate)

-

Assay Buffer: 50 mM Sodium BES, pH 7.5

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

100-200 nM ALDH1A1 enzyme

-

200 µM NAD+

-

This compound at various concentrations (or DMSO for control)

-

-

Incubate the plate at room temperature for 2 minutes.

-

Initiate the reaction by adding 100 µM propionaldehyde to each well.

-

Immediately measure the absorbance at 340 nm in kinetic mode for 2-3 minutes.

-

Calculate the rate of NADH production from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Caption: Workflow for the ALDH1A1 dehydrogenase inhibition assay.

Cell-Based Assay: ALDEFLUOR™ Assay for ALDH Activity

This protocol is based on the commercially available ALDEFLUOR™ assay and is widely used to identify and quantify cell populations with high ALDH activity.[8][10]

Objective: To assess the ability of this compound to inhibit ALDH activity in living cells.

Principle: The ALDEFLUOR™ assay uses a fluorescent, non-toxic substrate for ALDH (BODIPY™-aminoacetaldehyde, BAAA) that freely diffuses into cells. In the presence of ALDH, BAAA is converted to a fluorescent product (BODIPY™-aminoacetate, BAA) that is retained within the cell, leading to an increase in fluorescence.

Materials:

-

ALDEFLUOR™ Assay Kit (containing BAAA substrate and DEAB inhibitor)

-

Cells of interest (e.g., cancer cell line with known ALDH1A1 expression)

-

This compound

-

Cell culture medium

-

Flow cytometer

Procedure:

-

Harvest and wash the cells, then resuspend them in ALDEFLUOR™ assay buffer at a concentration of 1 x 10^6 cells/mL.

-

Prepare experimental tubes with cells and the desired concentrations of this compound. Include a positive control (no inhibitor) and a negative control (with DEAB, a specific ALDH inhibitor provided in the kit).

-

Pre-incubate the cells with this compound or DEAB for 15-30 minutes at 37°C.

-

Add the activated ALDEFLUOR™ substrate (BAAA) to all tubes.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

After incubation, centrifuge the cells and resuspend them in fresh, cold assay buffer.

-

Analyze the cells by flow cytometry. The ALDH-positive population is identified as the brightly fluorescent cell population that is diminished in the presence of DEAB.

-

Quantify the percentage of ALDH-positive cells in the presence of different concentrations of this compound to determine its inhibitory effect.

Caption: Workflow for the cell-based ALDEFLUOR™ assay.

Conclusion

This compound is a valuable research tool for investigating the role of ALDH1A1 in various biological processes, particularly in the context of cancer stem cell biology. The protocols provided herein offer robust methods for characterizing the inhibitory activity of this compound and can be adapted for specific research needs. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. SmallMolecules.com | this compound (1 mg) from targetmol | SmallMolecules.com [smallmolecules.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of ALDH1A1 activity decreases expression of drug transporters and reduces chemotherapy resistance in ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Aldh1A1-IN-2 In Vitro Assay Setup

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme in cellular detoxification and the biosynthesis of retinoic acid, a key regulator of cell differentiation and proliferation.[1] Its overexpression is implicated in various diseases, including cancer, inflammation, and obesity, making it a compelling target for therapeutic intervention.[2][3] Aldh1A1-IN-2 is a potent inhibitor of ALDH1A1, showing potential for research and development in these areas.[2][3] This document provides detailed application notes and protocols for the in vitro characterization of this compound and other potential ALDH1A1 inhibitors.

Data Presentation

While specific quantitative data for this compound is not publicly available, it is consistently described as a potent inhibitor.[2][3] For comparative purposes, the following table summarizes the inhibitory activity of other known ALDH1A1 inhibitors.

| Inhibitor | Target(s) | IC50 (ALDH1A1) | Assay Type | Reference |

| This compound | ALDH1A1 | Potent (Specific value not available) | Enzymatic | [2][3] |

| NCT-507 | ALDH1A1 | 7 nM | Enzymatic | [4] |

| KS100 | ALDH1A1, ALDH2, ALDH3A1 | 230 nM | Enzymatic | [5] |

| KS106 | ALDH1A1, ALDH2, ALDH3A1 | 334 nM | Enzymatic | [5] |

| Aldi-2 | ALDH1A1, ALDH2, ALDH3A1 | 2.5 µM | Enzymatic | [5] |

| CM026 | ALDH1A1 | 0.80 µM | Enzymatic | [6] |

Signaling Pathway

The following diagram illustrates the canonical ALDH1A1 signaling pathway and the point of inhibition by this compound. ALDH1A1 catalyzes the oxidation of retinal to retinoic acid, which then translocates to the nucleus to regulate gene expression through retinoic acid receptors (RAR) and retinoid X receptors (RXR).

Caption: ALDH1A1 signaling pathway and inhibition.

Experimental Workflow

A general workflow for the in vitro evaluation of an ALDH1A1 inhibitor is depicted below. The process begins with initial screening assays to determine potency, followed by more complex cell-based assays to assess cellular activity and target engagement.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. Aldehyde Dehydrogenase (ALDH) | DC Chemicals [dcchemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Aldh1A1-IN-2 in the ALDEFLUOR™ Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme in cellular detoxification and the biosynthesis of retinoic acid, a key regulator of cell differentiation and proliferation.[1][2] In the context of oncology, elevated ALDH1A1 activity is a hallmark of cancer stem cells (CSCs) in various malignancies, including breast, lung, colon, and prostate cancers.[1][3] This enzymatic activity is associated with tumor initiation, progression, and resistance to therapy, making ALDH1A1 a compelling target for novel anti-cancer drug development.[4][5]

The ALDEFLUOR™ assay is a widely used method to identify and isolate live cells with high ALDH activity.[6] The assay utilizes a fluorescent, non-toxic substrate, BODIPY™-aminoacetaldehyde (BAAA), which freely diffuses into intact cells.[7] In the presence of ALDH, BAAA is converted to BODIPY™-aminoacetate (BAA), a negatively charged product that is retained within the cell, leading to bright fluorescence.[7] The fluorescence intensity is proportional to the ALDH activity and can be measured by flow cytometry.[8]

Aldh1A1-IN-2 is a potent inhibitor of the ALDH1A1 isoform. These application notes provide a detailed protocol for utilizing this compound as a tool to probe ALDH1A1 activity in cancer cell populations using the ALDEFLUOR™ assay.

Data Presentation

Currently, there is limited publicly available data on the specific IC50 values of this compound in various cancer cell lines as measured by the ALDEFLUOR™ assay. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell line of interest. Below are example tables that can be used to structure and present the data obtained from such experiments.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | ALDH1A1 Expression | Hypothetical IC50 (µM) |

| SKBR3 | Breast Cancer | High | Data to be determined |

| MCF7 | Breast Cancer | Low | Data to be determined |

| A549 | Lung Cancer | High | Data to be determined |

| HCT116 | Colon Cancer | High | Data to be determined |

Table 2: Experimental Parameters for ALDEFLUOR™ Assay with this compound

| Parameter | Recommended Range/Value | Notes |

| Cell Concentration | 1 x 10⁵ - 1 x 10⁶ cells/mL | Optimal concentration should be determined for each cell line.[9] |

| This compound Concentration | 0.1 µM - 50 µM (Example Range) | A dose-response curve is recommended to determine the optimal inhibitory concentration. |

| Pre-incubation with Inhibitor | 30 - 60 minutes at 37°C | Optimal pre-incubation time may vary. |

| ALDEFLUOR™ Incubation | 30 - 60 minutes at 37°C | Follow the manufacturer's protocol; optimal time may vary between cell types.[9] |

| DEAB Control Concentration | As per ALDEFLUOR™ kit | Diethylaminobenzaldehyde (DEAB) is a general ALDH inhibitor used as a negative control.[7] |

Experimental Protocols

This protocol provides a generalized procedure for assessing the inhibitory effect of this compound on ALDH activity in cancer cells using the ALDEFLUOR™ assay. It is recommended to optimize this protocol for your specific cell line and experimental conditions.

Materials

-

This compound

-

ALDEFLUOR™ Kit (STEMCELL Technologies)

-

Cancer cell line of interest

-

Cell culture medium and reagents

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Reagent Preparation

-

This compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C.

-

Activated ALDEFLUOR™ Reagent: Prepare the activated ALDEFLUOR™ reagent (BAAA) according to the manufacturer's instructions provided in the ALDEFLUOR™ kit.

-

DEAB Solution: The ALDEFLUOR™ kit contains diethylaminobenzaldehyde (DEAB), a general ALDH inhibitor, which is used to establish the baseline fluorescence and set the gates on the flow cytometer.

Experimental Procedure

-

Cell Preparation:

-

Culture the cancer cell line of interest to 70-80% confluency.

-

Harvest the cells using standard trypsinization methods and prepare a single-cell suspension.

-

Wash the cells with PBS and resuspend them in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10⁶ cells/mL. For some cell lines, a lower concentration (e.g., 1-2 x 10⁵ cells/mL) may yield better results.[9]

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in ALDEFLUOR™ Assay Buffer from the stock solution. It is recommended to test a range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50.

-

For each concentration of this compound, add the diluted inhibitor to a tube containing the cell suspension.

-

Include a vehicle control (DMSO) and a positive control for inhibition (DEAB).

-

Pre-incubate the cells with the inhibitor or controls for 30-60 minutes at 37°C.

-

-

ALDEFLUOR™ Staining:

-

Following the pre-incubation, add the activated ALDEFLUOR™ reagent to each tube of cells (including the inhibitor-treated, vehicle control, and a new "test" sample without inhibitor).

-

Immediately after adding the ALDEFLUOR™ reagent to the "test" sample, transfer half of this cell suspension to a tube containing DEAB to serve as the negative control.[8]

-

Incubate all tubes for 30-60 minutes at 37°C, protected from light. The optimal incubation time can vary between cell types.[10]

-

-

Flow Cytometry Analysis:

-

After incubation, centrifuge the cells at 250 x g for 5 minutes and resuspend the cell pellet in ice-cold ALDEFLUOR™ Assay Buffer.

-

Keep the cells on ice and protected from light until analysis.

-

Analyze the samples on a flow cytometer equipped with a 488 nm laser and a standard FITC 530/30 nm bandpass filter.

-

Use the DEAB-treated sample to set the gate for the ALDH-positive population.

-

Acquire data for the vehicle control and this compound-treated samples.

-

Data Analysis

The percentage of ALDH-positive cells and the mean fluorescence intensity (MFI) of the cell populations are the primary readouts. The inhibitory effect of this compound can be quantified by the reduction in the percentage of ALDH-positive cells or the decrease in MFI compared to the vehicle control. An IC50 curve can be generated by plotting the percentage of inhibition against the log concentration of this compound.

Visualizations

ALDH1A1 Signaling Pathway in Cancer Stem Cells

References

- 1. oncotarget.com [oncotarget.com]

- 2. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How to conjugate the stemness marker ALDH1A1 with tumor angiogenesis, progression, and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldehyde dehydrogenase in solid tumors and other diseases: Potential biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the Retinoic Acid Pathway to Eradicate Cancer Stem Cells [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. abscience.com.tw [abscience.com.tw]

- 8. protocols.io [protocols.io]

- 9. stemcell.com [stemcell.com]

- 10. stemcell.com [stemcell.com]

Application Notes and Protocols for the ALDH1A1 Inhibitor, Aldh1A1-IN-2, in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme in cellular detoxification and the biosynthesis of retinoic acid, a key regulator of cell differentiation.[1][2] In the context of oncology, ALDH1A1 is a well-established marker for cancer stem cells (CSCs) in various malignancies, including breast, lung, ovarian, and pancreatic cancers.[3] High ALDH1A1 activity is often associated with poor prognosis, tumor recurrence, and resistance to conventional chemotherapies.[3] The enzyme protects cancer cells from the cytotoxic effects of aldehydes and certain chemotherapeutic agents, contributing to drug resistance.[3] Consequently, the inhibition of ALDH1A1 presents a promising therapeutic strategy to target CSCs, overcome chemoresistance, and improve patient outcomes.

Aldh1A1-IN-2 is a potent inhibitor of the ALDH1A1 enzyme.[4][5][6][7] These application notes provide an overview of the role of ALDH1A1 in cancer, protocols for evaluating the efficacy of ALDH1A1 inhibitors like this compound in cancer cell lines, and diagrams of relevant signaling pathways.

Mechanism of Action of ALDH1A1 in Cancer

ALDH1A1 contributes to tumorigenesis and therapy resistance through several mechanisms:

-

Cancer Stem Cell Maintenance: ALDH1A1 is highly expressed in CSCs and is crucial for maintaining their self-renewal and differentiation capabilities.[3]

-

Drug Resistance: ALDH1A1 detoxifies chemotherapeutic agents, such as cyclophosphamide, and protects cancer cells from drug-induced apoptosis.[3]

-

Retinoic Acid (RA) Signaling: ALDH1A1 catalyzes the synthesis of retinoic acid, which regulates gene expression involved in cell proliferation, differentiation, and survival.[1][2]

-

Wnt/β-catenin Signaling: In some cancers, the Wnt/β-catenin pathway has been shown to regulate the expression of ALDH1A1, further linking it to cancer progression.

ALDH1A1 Inhibitors in Cancer Research

Several small molecule inhibitors targeting ALDH1A1 have been developed to counteract its pro-tumorigenic functions. While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, the table below summarizes the inhibitory concentrations of other notable ALDH1A1 inhibitors for reference. Researchers are encouraged to determine the optimal concentration of this compound for their specific cancer cell line of interest using the protocols provided herein.

| Inhibitor | Target(s) | IC50 (ALDH1A1) | Cancer Type Studied | Reference |

| NCT-501 | ALDH1A1 | 40 nM | Esophageal Squamous Cell Carcinoma | [8] |

| CM037 | ALDH1A1 | 4.6 µM | Breast Cancer | [8] |

| KS100 | ALDH1A1, ALDH3A1 | 230 nM | - | [4] |

| KS106 | ALDH1A1, ALDH3A1 | 334 nM | - | [4] |

| Aldi-2 | ALDH1A1, ALDH2, ALDH3A1 | 2.5 µM | - | [4] |

Experimental Protocols

The following protocols provide a framework for assessing the efficacy of this compound in cancer cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells. Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis in cancer cells following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., IC50 concentration determined from the viability assay) for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Protocol 3: Western Blot Analysis

This protocol is used to assess the effect of this compound on the protein expression levels of ALDH1A1 and downstream signaling molecules.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ALDH1A1, anti-β-catenin, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system. Analyze the band intensities relative to a loading control like β-actin.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate key signaling pathways regulated by ALDH1A1 and a general experimental workflow for testing this compound.

Caption: ALDH1A1-regulated signaling pathways in cancer.

Caption: General experimental workflow for testing this compound.

References

- 1. pnas.org [pnas.org]

- 2. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. SmallMolecules.com | this compound (1 mg) from targetmol | SmallMolecules.com [smallmolecules.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Aldh1A1-IN-2 Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme in cellular detoxification and the biosynthesis of retinoic acid, a key regulator of gene expression.[1] Elevated ALDH1A1 activity is increasingly recognized as a marker for cancer stem cells and is associated with tumor progression and resistance to therapy.[2][3] Aldh1A1-IN-2 is a potent and specific inhibitor of the ALDH1A1 enzyme, presenting a valuable tool for investigating the role of ALDH1A1 in various pathological conditions, including cancer, inflammation, and obesity.[4][5][6] These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in preclinical mouse models.

Mechanism of Action

This compound functions by specifically inhibiting the enzymatic activity of ALDH1A1.[4][5][6] This enzyme is responsible for the oxidation of retinaldehyde to retinoic acid (RA).[1] By blocking this step, this compound disrupts RA signaling pathways that are crucial for cell differentiation, proliferation, and survival. In the context of cancer, inhibition of ALDH1A1 can lead to a reduction in the cancer stem cell population, thereby potentially overcoming drug resistance and reducing tumor relapse.[2]

Preclinical Applications in Mouse Models

The administration of ALDH1A1 inhibitors, such as this compound, in mouse models is instrumental for a variety of research applications:

-

Oncology Research: Evaluating the efficacy of ALDH1A1 inhibition in reducing tumor growth, metastasis, and chemoresistance in xenograft or genetically engineered mouse models of cancer.[2][7]

-

Metabolic Disease Research: Investigating the role of ALDH1A1 in diet-induced obesity and related metabolic disorders.[8][9]

-

Inflammatory Disease Research: Exploring the potential of ALDH1A1 inhibition in modulating inflammatory responses in relevant mouse models.

Quantitative Data Summary

Due to the limited availability of specific in vivo data for this compound, the following table summarizes data from studies using other ALDH1A1 inhibitors in mouse models to provide a comparative reference.

| Inhibitor | Mouse Model | Dosage | Administration Route | Frequency | Key Findings | Reference |

| WIN 18,446 | C57BL/6-129 | 125 mg/kg | Oral gavage | Single dose or daily for 8 days | Decreased all-trans retinoic acid concentrations in testis and liver. | [10] |

| FSI-TN42 (N42) | C57BL/6 | 200 mg/kg | Oral gavage | Daily for 5 weeks | Suppressed weight gain and reduced visceral adiposity in a diet-induced obesity model. | [8] |

| CM10 | MIAPACA2 Xenograft | 10 mg/kg | Intraperitoneal | Every other day for 7 doses | Sensitized pancreatic cancer xenografts to KRAS G12C inhibitors. | [7] |

| NCT-505 & NCT-506 | Ovarian Cancer Xenograft | Not Specified | Oral | Not Specified | Demonstrated oral bioavailability suitable for in vivo studies. | [11] |

Experimental Protocols

Note: The following protocols are adapted from studies using other ALDH1A1 inhibitors due to the absence of specific published protocols for this compound. Researchers should perform initial dose-response and toxicity studies to determine the optimal and safe dosage of this compound for their specific mouse model and experimental goals.

Protocol 1: Evaluation of this compound in a Subcutaneous Xenograft Mouse Model

This protocol is adapted from studies using other small molecule inhibitors in cancer xenograft models.[7]

1. Materials:

-

This compound

-

Vehicle (e.g., 1% gum tragacanth in sterile water, or a solution of DMSO, PEG300, Tween 80, and saline)

-

Cancer cell line of interest (e.g., MIAPACA2 pancreatic cancer cells)

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Sterile syringes and needles

-

Calipers for tumor measurement

2. Procedure:

-

Cell Implantation: Subcutaneously inject the cancer cells (e.g., 2 x 10^6 MIAPACA2 cells) into the flank of each mouse.

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., approximately 150 mm³).

-

Randomization: Randomize mice into treatment and control groups.

-

Preparation of this compound Solution:

-

Administration:

-

Administer this compound via the desired route. Based on analogous compounds, intraperitoneal or oral gavage are common routes.[7][8]

-

A starting dose could be in the range of 10-50 mg/kg, administered every other day. This should be optimized in pilot studies.

-

Administer an equivalent volume of the vehicle to the control group.

-

-

Monitoring:

-

Measure tumor dimensions with calipers biweekly and calculate tumor volume using the formula: (length × width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

-

Endpoint: Euthanize mice after a predetermined treatment period (e.g., 2-3 weeks) or when tumors reach the maximum allowed size.

-

Analysis: Excise tumors for further analysis (e.g., histology, western blotting, gene expression analysis).

Protocol 2: Evaluation of this compound in a Diet-Induced Obesity Mouse Model

This protocol is adapted from a study using the ALDH1A1 inhibitor FSI-TN42 (N42).[8][9]

1. Materials:

-

This compound

-

Vehicle (e.g., suitable for oral administration)

-

C57BL/6 mice

-

High-fat diet (HFD) and standard chow

-

Metabolic cages (optional)

-

Glucose meter

2. Procedure:

-

Induction of Obesity: Feed mice a high-fat diet for a specified period (e.g., 8 weeks) to induce obesity. A control group should be maintained on a standard low-fat diet.

-

Group Allocation: Divide the HFD-fed mice into treatment and vehicle control groups.

-

Preparation of this compound Formulation: Prepare this compound in a vehicle suitable for daily oral gavage.

-

Administration:

-

Administer this compound orally once daily for a period of 5-8 weeks. A starting dose, based on similar compounds, could be in the range of 100-200 mg/kg.[8]

-

The control group receives the vehicle alone.

-

-

Monitoring:

-

Record body weight weekly.

-

Monitor food and water intake.

-

Perform glucose tolerance tests at specified intervals (e.g., after 4 weeks of treatment).

-

-

Endpoint and Tissue Collection: At the end of the study, euthanize the mice and collect tissues such as adipose tissue (visceral and subcutaneous), liver, and blood for analysis of adiposity, hepatic lipidosis, and metabolic parameters.

Visualizations

Signaling Pathway of ALDH1A1

Caption: ALDH1A1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for a Xenograft Study

Caption: Experimental workflow for an in vivo xenograft study using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pnas.org [pnas.org]

- 3. Frontiers | ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism [frontiersin.org]

- 4. glpbio.com [glpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Targeting ALDH1A1 to enhance the efficacy of KRAS-targeted therapy through ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet-induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacological inhibition of ALDH1A in mice decreases all-trans retinoic acid concentrations in a tissue specific manner - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Aldh1A1-IN-2 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions for Aldh1A1-IN-2, a potent inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). ALDH1A1 is an enzyme implicated in various physiological and pathological processes, including cancer, inflammation, and obesity.[1][2][3][4][5] These protocols are designed to ensure the accurate and reproducible use of this compound in research and drug development applications.

Chemical and Physical Properties

This compound is a white to off-white solid compound.[1][5] A summary of its key properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₂₅H₂₃ClN₄O₃S |

| Molecular Weight | 494.99 g/mol [1][2][4][5] |

| CAS Number | 2231081-18-6[1][2][4][5] |

| Appearance | Solid, White to off-white[1][5] |

| Purity | >98% (batch-specific) |

Solubility and Storage

Proper storage and handling are critical to maintain the stability and activity of this compound. It is recommended to use newly opened, hygroscopic DMSO for the best solubility results.[1][5][6]

| Form | Storage Temperature | Shelf Life |

| Powder | -20°C | 3 years[1][5][6][7] |

| 4°C | 2 years[1][5][6][7] | |

| In Solvent (DMSO) | -80°C | 6 months[1][2][3][5][6][7] |

| -20°C | 1 month[1][2][3][5][6][7] |

Solubility in DMSO: 1 mg/mL (2.02 mM).[1][5][6] To achieve this concentration, ultrasonic agitation, warming, and heating to 60°C may be necessary.[1][5][6]

Recommended Protocol for Stock Solution Preparation

This protocol describes the preparation of a 1 mM stock solution of this compound in DMSO.

Materials and Equipment

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Water bath or heat block (optional, for warming)

-

Ultrasonic bath (optional, for sonication)

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Stock Solution Calculation

To prepare a desired volume of a specific concentration, use the following formula:

Mass (mg) = Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

Example Calculation for 1 mL of 1 mM Stock Solution:

-

Mass (mg) = 1 mM x 0.001 L x 494.99 g/mol

-

Mass (mg) = 0.495 mg

The table below provides quick reference volumes for preparing a 1 mM stock solution.[1][5][6]

| Mass of this compound | Volume of DMSO for 1 mM Solution |

| 1 mg | 2.0202 mL |

| 5 mg | 10.1012 mL |

| 10 mg | 20.2024 mL |

Step-by-Step Preparation Protocol

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood or ventilated enclosure.

-

Solubilization: Add the appropriate volume of anhydrous DMSO to the powder.

-

Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, gentle warming (up to 60°C) and/or sonication in an ultrasonic bath can be applied to aid dissolution.[1][3][5][6] Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][3][5][6][7]

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2][3][5][6][7]

Safety Precautions

-

Always consult the Safety Data Sheet (SDS) for this compound before handling.

-

Handle the compound and its solutions in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate PPE, including a lab coat, safety glasses, and gloves.

-